Tetradecyl isothiocyanate
Description
Overview of Isothiocyanates as Bioactive Organosulfur Compounds
Isothiocyanates are naturally occurring molecules that are formed from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, and watercress. nih.govuclahealth.org These organosulfur compounds are a diverse group, with variations in their chemical structures influencing their biological effects. nih.gov
The bioactivity of isothiocyanates has been a subject of extensive research, with studies highlighting their potential roles in various cellular processes. nih.govmdpi.com They are known to interact with multiple signaling pathways within the body. nih.gov The range of biological activities exhibited by isothiocyanates is broad and includes antioxidant and anti-inflammatory properties. mdpi.comnih.gov This has led to their investigation in the context of chronic diseases. mdpi.comnih.gov The specific effects of an isothiocyanate are largely determined by its chemical structure, including the nature of the side chain attached to the -N=C=S group. nih.gov
Table 1: Examples of Bioactive Isothiocyanates and Their Precursors
| Isothiocyanate | Glucosinolate Precursor |
| Sulforaphane (B1684495) | Glucoraphanin (B191350) |
| Phenethyl isothiocyanate (PEITC) | Gluconasturtiin |
| Allyl isothiocyanate (AITC) | Sinigrin |
| Benzyl (B1604629) isothiocyanate (BITC) | Glucotropaeolin |
Enzymatic Hydrolysis of Glucosinolates to Isothiocyanates in Research Contexts
The formation of isothiocyanates from glucosinolates is a well-defined enzymatic process. researchgate.net Glucosinolates, which are chemically stable compounds, are stored separately from the enzyme myrosinase (a β-thioglucosidase) within plant cells. nih.govfrontiersin.org When the plant tissue is damaged, for instance by chewing or chopping, myrosinase comes into contact with glucosinolates, catalyzing the cleavage of the glucose group. uclahealth.orgfrontiersin.org This reaction produces an unstable intermediate called an aglycone. aacrjournals.org
The subsequent fate of the aglycone is dependent on several factors, including pH, temperature, and the presence of specifier proteins. researchgate.netnih.gov Under neutral pH conditions, the aglycone spontaneously rearranges to form an isothiocyanate. researchgate.net However, at low pH or in the presence of certain proteins like epithiospecifier protein (ESP), the reaction can yield other products such as nitriles or epithionitriles. researchgate.netnih.gov This enzymatic conversion is a critical step in the bioactivation of glucosinolates and is a key area of study in understanding the biological effects of cruciferous vegetables. nih.govmdpi.com
Table 2: Factors Influencing Glucosinolate Hydrolysis Products
| Factor | Effect on Product Formation |
| Neutral pH | Favors isothiocyanate formation. researchgate.net |
| Low pH (acidic) | Can lead to the formation of nitriles. frontiersin.org |
| Temperature | Affects the rate of enzymatic hydrolysis. nih.gov |
| Specifier Proteins (e.g., ESP) | Can direct the reaction towards nitrile and epithionitrile formation. nih.gov |
Significance of Tetradecyl Isothiocyanate and Related Long-Chain Alkyl Isothiocyanates in Preclinical Investigations
This compound belongs to the category of long-chain alkyl isothiocyanates. Structure-activity relationship studies have been crucial in understanding the biological potential of isothiocyanates. oup.com Research has shown that the length of the alkyl chain is a significant determinant of the inhibitory potency of these compounds in certain preclinical models. nih.gov
For instance, in studies investigating the effects of isothiocyanates on lung tumorigenesis, it was observed that increasing the alkyl chain length of arylalkyl isothiocyanates from one to six methylene (B1212753) groups enhanced their inhibitory activity. nih.gov Specifically, within the alkyl isothiocyanate series, 1-dodecyl isothiocyanate, another long-chain alkyl isothiocyanate, demonstrated high potency. researchgate.net These findings underscore the importance of lipophilicity, which increases with chain length, in the activity of these compounds. oup.comresearchgate.net The investigation of long-chain alkyl isothiocyanates like this compound is therefore a key area of interest in preclinical research to explore the full potential of this class of compounds. oup.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanatotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVOXLZEOLARED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185997 | |
| Record name | Tetradecyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3224-48-4 | |
| Record name | Tetradecyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003224484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Tetradecyl Isothiocyanate and Analogues
Synthesis from Primary Amine Precursors
The most prevalent starting materials for isothiocyanate synthesis are primary amines, owing to their wide commercial availability and structural diversity. chemrxiv.org Traditional methods often employed highly toxic reagents like thiophosgene, leading to the development of safer and more versatile alternatives. chemrxiv.orgmdpi.commdpi.com A notable modern approach involves the reaction of primary amines with thiocarbonyl transfer reagents, such as phenyl chlorothionoformate, which can be performed via one-step or two-step protocols depending on the electronic nature of the amine. organic-chemistry.orgresearchgate.netorganic-chemistry.org
For alkyl amines like tetradecylamine (B48621) and other electron-rich aryl amines, a one-step synthesis process is generally effective. organic-chemistry.orgorganic-chemistry.org This method typically involves reacting the amine with a thiocarbonyl transfer reagent, like phenyl chlorothionoformate, in the presence of a solid base such as sodium hydroxide (B78521). organic-chemistry.org The one-pot process is efficient for these substrates, with reported yields for alkyl amines reaching up to 95%. organic-chemistry.org This direct approach is advantageous for its simplicity and efficiency in producing isothiocyanates from nucleophilic amines. researchgate.net
The one-step protocol is less effective for electron-deficient amines, where yields can be significantly lower. organic-chemistry.org For these substrates, a two-step approach is more versatile and provides higher efficiency. chemrxiv.orgorganic-chemistry.org This process involves the initial formation and isolation of an intermediate thiocarbamate, which is then subjected to a second deprotection step using a base like sodium hydroxide to yield the final isothiocyanate. organic-chemistry.org This two-step method expands the substrate scope to include highly electron-deficient aryl and heterocyclic amines, overcoming the limitations of the one-pot synthesis and achieving yields of up to 99%. organic-chemistry.org
| Protocol | Substrate Type | General Procedure | Advantages |
| One-Step | Alkyl and electron-rich aryl amines | Amine is reacted directly with a thiocarbonyl transfer reagent (e.g., phenyl chlorothionoformate) and a base. organic-chemistry.org | Facile and efficient for suitable substrates. organic-chemistry.org |
| Two-Step | Electron-deficient aryl and heterocyclic amines | 1. Synthesis and isolation of an intermediate thiocarbamate. 2. Deprotection of the thiocarbamate to form the isothiocyanate. organic-chemistry.org | More versatile, overcomes limitations of the one-step process for less reactive amines, providing higher yields. organic-chemistry.orgresearchgate.net |
Strategies Utilizing Non-Nitrogen Functional Groups
While synthesis from primary amines is the most common route, methods have been developed that utilize non-nitrogen functional groups as starting materials. chemrxiv.orgrsc.org This category of synthesis, sometimes referred to as "Type C," is more challenging as it can face competing reactions such as thiocyanation. chemrxiv.org Despite these challenges, there has been a growing interest in these methods, which can involve the one-step synthesis of isothiocyanates from precursors like olefins and C–H bonds. chemrxiv.org These strategies expand the toolkit for organic chemists, allowing for the preparation of isothiocyanates from a broader range of starting materials beyond traditional amine precursors. rsc.orgresearchgate.net
Desulfurization Reactions of Dithiocarbamic Acid Salts
An alternative and widely used strategy for synthesizing isothiocyanates from primary amines involves the desulfurization of dithiocarbamic acid salts. nih.gov This two-step, one-pot procedure begins with the in situ generation of a dithiocarbamate (B8719985) salt by reacting a primary amine, such as tetradecylamine, with carbon disulfide in the presence of a base. chemrxiv.orgmdpi.com The subsequent decomposition of this intermediate salt with a desulfurizing agent yields the target isothiocyanate. chemrxiv.orgnih.gov
This approach avoids the use of highly toxic thiocarbonyl transfer reagents and the formation of thiourea (B124793) byproducts. chemrxiv.orgkiku.dk The choice of desulfurizing agent is crucial and depends on the specific substrate and desired reaction conditions. mdpi.com
Molecular iodine is an effective reagent for the desulfurization of dithiocarbamic acid salts. cbijournal.comtandfonline.com The reaction is typically performed in a biphasic medium, such as water and ethyl acetate, with a mild base like sodium bicarbonate. cbijournal.comtandfonline.comresearchgate.net This method is considered environmentally benign due to the use of non-toxic, inexpensive, and readily available reagents. cbijournal.comtandfonline.com
The process is efficient, with reactions often completing in a short time at room temperature. cbijournal.com The biphasic system offers a significant advantage by allowing the synthesized isothiocyanate to be extracted into the organic layer, while impurities remain in the aqueous phase, simplifying the work-up process. cbijournal.comtandfonline.com This methodology has been shown to work well for substrates with electron-withdrawing groups and for the preparation of aliphatic isothiocyanates. cbijournal.com
A wide variety of reagents other than iodine have been successfully employed to mediate the desulfurization of dithiocarbamate salts. The selection of a suitable reagent can be critical, as many are most effective for either alkyl or electron-rich aryl isothiocyanates. nih.gov However, reagents like cyanuric chloride have proven effective for a broad range of substrates, including highly electron-deficient aromatic amines. nih.gov
Below is a table summarizing several alternative desulfurization reagents. mdpi.comorganic-chemistry.orgnih.govkiku.dktandfonline.com
| Desulfurizing Agent | Common Name/Abbreviation | Key Features & Applications |
| p-Toluenesulfonyl chloride | Tosyl chloride (TsCl) | A facile and general reagent for preparing various alkyl- and arylisothiocyanates from in situ generated dithiocarbamate salts. organic-chemistry.orgnih.gov |
| Di-tert-butyl dicarbonate | Boc₂O | A mild and chemoselective method that produces volatile byproducts, allowing for a clean reaction with a simple evaporative work-up. chemrxiv.orgkiku.dk |
| Propane phosphonic acid anhydride | T3P® | An efficient desulfurating agent used in a two-step, one-pot reaction from primary amines or their salts. mdpi.comorganic-chemistry.org |
| Cyanuric chloride | TCT | An economical and effective reagent suitable for large-scale synthesis and for converting highly electron-deficient arylamines. nih.gov |
| Sodium persulfate | Na₂S₂O₈ | Used in green and practical procedures, including one-pot methods in water, and is capable of producing chiral isothiocyanates. mdpi.comrsc.org |
| Hydrogen Peroxide | H₂O₂ | An effective reagent for the synthesis of non-chiral isothiocyanates and diisothiocyanates. nih.gov |
| Peptide Coupling Reagents | HBTU, PyBOP | Uronium- and phosphonium-based reagents typically used in peptide synthesis that can also act as desulfurizing agents. mdpi.comtandfonline.com |
Catalytic and Electrochemical Synthetic Routes
Catalytic and electrochemical methods offer advanced alternatives to traditional synthetic pathways, often providing higher selectivity, milder reaction conditions, and reduced waste.
A notable catalytic approach for the synthesis of alkyl isothiocyanates involves the zinc iodide (ZnI2)-catalyzed addition of a thiocyanate (B1210189) source to an olefin. organic-chemistry.org This method, known as hydroisothiocyanation, can be applied to terminal alkenes like 1-tetradecene (B72687) to yield the corresponding isothiocyanate.
The reaction typically proceeds by treating the olefin with ammonium (B1175870) thiocyanate in the presence of a catalytic amount of ZnI2, along with additives such as 4-toluenesulfonic acid and tetrabutylammonium (B224687) iodide. organic-chemistry.org The process is understood to involve a Markovnikov-type addition of the thiocyanate to the double bond, followed by a radical isomerization to form the more stable isothiocyanate product. organic-chemistry.org This approach is advantageous as it directly converts readily available olefins into isothiocyanates. While specific data for 1-tetradecene is not detailed in the referenced literature, the methodology has been successfully applied to various terminal aryl alkenes, suggesting its applicability to long-chain aliphatic alkenes. organic-chemistry.org
Table 1: Representative Conditions for ZnI2-Catalyzed Hydroisothiocyanation of Alkenes organic-chemistry.org This table presents generalized conditions based on studies with aryl alkenes, which are expected to be adaptable for long-chain aliphatic alkenes like 1-tetradecene.
| Parameter | Value |
| Catalyst | Zinc Iodide (ZnI2) |
| Thiocyanate Source | Ammonium Thiocyanate (NH4SCN) |
| Additives | 4-Toluenesulfonic acid, Tetrabutylammonium iodide |
| Substrate | Alkene (e.g., 1-Tetradecene) |
| Mechanism | Markovnikov-type addition followed by radical isomerization |
Electrochemical Isothiocyanation Approaches
Electrochemical synthesis represents a frontier in chemical manufacturing, offering a potentially greener and more efficient route to various compounds, including isothiocyanates. organic-chemistry.orggre.ac.uk This method typically involves the conversion of a primary amine, such as tetradecylamine, to the corresponding isothiocyanate.
A practical and mild electrochemical method that operates without a supporting electrolyte has been developed. organic-chemistry.orggre.ac.uk In this process, the primary amine is condensed with carbon disulfide (CS2) to form a dithiocarbamate salt in situ. This intermediate then undergoes anodic desulfurization to yield the isothiocyanate. organic-chemistry.org The reaction is typically carried out in an electrochemical cell using a carbon graphite (B72142) anode and a nickel cathode. organic-chemistry.org This approach has been demonstrated to be high-yielding for a range of aliphatic and aromatic amines. organic-chemistry.orggre.ac.uk While tetradecylamine is not specifically listed in the substrate scope of the primary studies, the successful synthesis of octyl isothiocyanate under these conditions indicates the method's applicability to long-chain alkyl amines. gre.ac.uk
Table 2: Substrate Scope of Supporting-Electrolyte-Free Electrochemical Isothiocyanation of Primary Alkyl Amines gre.ac.ukgre.ac.uk This table includes examples of alkyl amines that have been successfully converted to their corresponding isothiocyanates, demonstrating the potential for applying this method to tetradecylamine.
| Amine Substrate | Product Isothiocyanate | Yield (%) |
| Benzylamine | Benzyl (B1604629) isothiocyanate | 95 |
| 4-Methoxybenzylamine | 4-Methoxybenzyl isothiocyanate | 97 |
| Octylamine | Octyl isothiocyanate | 91 |
| Cyclohexylmethanamine | Cyclohexylmethyl isothiocyanate | 93 |
Green Chemistry Approaches and Efficiency Optimization in Synthesis
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of isothiocyanates. rsc.org These approaches focus on the use of environmentally benign solvents (such as water), waste reduction, and the use of safer reagents. rsc.orgnih.gov
One such method involves the desulfurization of dithiocarbamates, formed from the reaction of primary amines and carbon disulfide, using sodium persulfate (Na2S2O8) in water. rsc.org This one-pot procedure is efficient for a diverse range of linear and branched alkyl amines, offering satisfactory yields. rsc.org Another green approach utilizes microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. researchgate.net For instance, the synthesis of aliphatic isothiocyanates has been achieved in a microwave reactor, sometimes using water as the solvent, with high yields (72–96%). nih.gov
Optimization of synthetic efficiency often involves the use of one-pot procedures and the selection of highly efficient desulfurizing agents. researchgate.netorganic-chemistry.org For example, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) as a desulfurization reagent in a one-pot, two-step procedure has been shown to produce a wide array of alkyl isothiocyanates in very good yields. nih.gov Similarly, the use of phenyl chlorothionoformate in a one-pot process is effective for preparing alkyl isothiocyanates with yields up to 95%. organic-chemistry.org
Table 3: Comparison of Green and Efficient Synthetic Methods for Alkyl Isothiocyanates This table summarizes various methodologies that align with the principles of green chemistry and have been optimized for efficiency in the synthesis of alkyl isothiocyanates.
| Method | Key Features | Typical Yields for Alkyl ITCs | Reference |
| Na2S2O8-mediated desulfurization | Uses water as a solvent; one-pot procedure. | Satisfactory | rsc.org |
| Microwave-assisted synthesis | Reduced reaction times; can be performed in water. | 72-96% | nih.gov |
| DMT/NMM/TsO− as desulfurizing agent | One-pot, two-step procedure; high efficiency. | Very good | nih.gov |
| Phenyl chlorothionoformate | One-pot process; high yields for alkyl amines. | Up to 95% | organic-chemistry.org |
Information regarding Tetradecyl Isothiocyanate is not available in publicly accessible research.
Extensive searches for scientific literature concerning the specific chemical compound "this compound" have yielded no results pertaining to its molecular and cellular mechanisms of action in preclinical models. The requested article, focusing solely on this compound and adhering to the provided detailed outline, cannot be generated due to the absence of available research data on its effects on cell cycle regulation, apoptosis, or the modulation of carcinogenesis-related pathways.
The provided outline requires in-depth, scientifically accurate information on:
Cell Cycle Regulation and Proliferation Inhibition: Including its effects on cell cycle arrest (specifically the G2/M phase) and its modulation of cyclins and cyclin-dependent kinases.
Apoptosis Induction Pathways: Including details on caspase-dependent mechanisms and the role of reactive oxygen species (ROS) accumulation and DNA damage.
Currently, there is no scientific literature in the public domain that investigates these specific biological activities for this compound. Research in this area has largely focused on other isothiocyanates, such as sulforaphane (B1684495), phenethyl isothiocyanate (PEITC), and benzyl isothiocyanate (BITC). However, as per the strict instructions to focus solely on this compound, information on these related compounds cannot be used as a substitute.
Therefore, the generation of a thorough, informative, and scientifically accurate article as requested is not possible at this time.
Molecular and Cellular Mechanisms of Action in Preclinical Models
Modulation of Carcinogenesis-Related Pathways (In Vitro and In Vivo Preclinical Models)
Anti-angiogenic Effects
Isothiocyanates have been shown in preclinical models to interfere with angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and survival beyond a minimal size. nih.gov The inhibition of angiogenesis is considered a key aspect of the potential chemopreventive and chemotherapeutic activity of ITCs. nih.gov
The anti-angiogenic effects of ITCs are mediated through the modulation of several key molecular targets. nih.gov Studies on PEITC have demonstrated its ability to inhibit features of angiogenesis in Human Umbilical Vein Endothelial Cells (HUVEC) at pharmacologically relevant concentrations. nih.gov This inhibition is associated with a suppression of vascular endothelial growth factor (VEGF) secretion and a downregulation of its receptor, VEGF receptor 2 (VEGFR2). nih.gov Furthermore, PEITC treatment has been shown to suppress the accumulation of hypoxia-inducible factor-1 alpha (HIF-1α) in cancer cells under hypoxic conditions. mdpi.com HIF-1α is a critical transcription factor that regulates the expression of genes involved in angiogenesis, including VEGF. mdpi.com Other ITCs, such as SFN and BITC, have also been shown to decrease the expression of angiogenesis-related proteins, including HIF-1α and VEGF. mdpi.comnorthumbria.ac.uk
The molecular pathways implicated in these effects include the phosphoinositide 3-kinase (PI3K)/Akt and MAPK signaling pathways, which are crucial for endothelial cell survival and proliferation. mdpi.comnorthumbria.ac.uk By inactivating the prosurvival kinase Akt, PEITC contributes to a decrease in the survival of endothelial cells, thereby hampering the angiogenic process. nih.gov
Alteration of the Tumor Microenvironment
The tumor microenvironment, which consists of surrounding blood vessels, immune cells, fibroblasts, and the extracellular matrix, plays a crucial role in tumor progression and metastasis. Isothiocyanates have been shown to modulate this complex environment. epa.gov
Preclinical studies using benzyl (B1604629) isothiocyanate (BITC) in mice fed a high-fat diet demonstrated that BITC could inhibit mammary tumor progression by altering the tumor microenvironment. epa.govresearchgate.net Specifically, BITC supplementation was found to suppress the infiltration of CD45+ leukocytes and CD206+ M2-macrophages into tumor tissues. epa.gov M2-macrophages are known to promote tumor growth and angiogenesis. BITC also reduced the levels of key cytokines and chemokines, such as macrophage-colony stimulating factor (M-CSF) and monocyte chemoattractant protein-1 (MCP-1), which are involved in recruiting macrophages to the tumor site. epa.gov These findings suggest that the suppression of macrophage infiltration is a key mechanism by which ITCs can alter the tumor microenvironment to inhibit tumor progression. epa.govresearchgate.net
Inhibition of Tumor Stem Cell Self-Renewal Pathways
Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, and they are thought to be a major cause of therapy resistance and disease recurrence. nih.govnih.gov Emerging evidence indicates that ITCs can inhibit the self-renewal capacity of these CSCs. nih.gov
Studies on sulforaphane (B1684495) (SFN) have shown that it can suppress the self-renewal of breast cancer stem cells. nih.gov This effect was correlated with the suppression of the Wnt/β-catenin signaling pathway, a critical pathway involved in maintaining stem cell properties. nih.gov In a breast cancer xenograft model, SFN treatment reduced the population of aldehyde dehydrogenase 1 (ALDH1)-positive cells, a marker for breast CSCs, by over 50%. nih.gov While the effects of many other ITCs on CSCs are still under investigation, these findings highlight a significant mechanism by which this class of compounds may prevent cancer recurrence. nih.gov
Regulation of Cellular Homeostasis and Stress Responses
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Mediated Antioxidant Response
A primary mechanism of action for isothiocyanates is the potent activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. researchgate.netbohrium.com Nrf2 is a key transcription factor that regulates the cellular antioxidant response, defending cells against oxidative stress. nih.gov The anti-inflammatory and antioxidant effects of phytochemicals like PEITC are critically mediated through the Nrf2 pathway. bohrium.comresearchgate.net Studies using Nrf2 knockout mice have confirmed that Nrf2 is crucial for the protective effects of PEITC against inflammation and oxidative stress. bohrium.com
Activation of Phase II Detoxification Enzymes
The activation of the Nrf2 pathway by ITCs leads to the increased expression of a battery of cytoprotective genes, most notably phase II detoxification enzymes. mdpi.comnih.gov These enzymes play a crucial role in neutralizing and facilitating the excretion of carcinogens and reactive oxygen species. nih.gov
In vivo studies in rats have shown that various plant-derived ITCs, including sulforaphane, can significantly increase the tissue levels of key phase II enzymes such as quinone reductase (QR) and glutathione (B108866) S-transferase (GST). nih.gov ITCs are recognized as strong inducers of a range of detoxification enzymes, which also include epoxide hydrolase and UDP-glucuronosyl transferase. nih.gov This broad induction of protective enzymes is a central component of the chemopreventive activity attributed to isothiocyanates. nih.govnih.gov
Interaction with Keap1 Protein
Under normal conditions, the activity of Nrf2 is tightly controlled by its cytosolic repressor, Kelch-like ECH associating protein 1 (Keap1). nih.govnih.gov Keap1 acts as an adaptor protein that targets Nrf2 for ubiquitination and subsequent degradation by the proteasome, thus keeping its levels low. researchgate.netnih.gov
Isothiocyanates activate Nrf2 by directly interacting with Keap1. nih.gov The Keap1 protein is rich in reactive cysteine residues that act as sensors for electrophiles and oxidants. nih.govresearchgate.net ITCs, being electrophilic compounds, can covalently modify these critical cysteine residues on Keap1. researchgate.netnih.gov This modification alters the conformation of the Keap1 protein, impairing its ability to target Nrf2 for degradation. nih.gov This disruption of the Keap1-Nrf2 interaction allows newly synthesized Nrf2 to escape degradation, accumulate in the cell, and translocate to the nucleus, where it can then activate the transcription of its target antioxidant and detoxification genes. frontiersin.org This mechanism, sometimes referred to as the "hinge and latch" model, is a critical molecular switch for the cellular stress response initiated by ITCs. nih.govresearchgate.net
Data Tables
Table 1: Effects of Representative Isothiocyanates on Molecular Targets in Preclinical Models
| Isothiocyanate (ITC) | Molecular Target | Observed Effect | Relevant Pathway |
| Phenethyl ITC (PEITC) | VEGF, VEGFR2 | Suppression of secretion and protein levels. nih.gov | Angiogenesis |
| HIF-1α | Suppression of accumulation. mdpi.com | Angiogenesis | |
| Akt | Inactivation of the kinase. nih.gov | Angiogenesis, Cell Survival | |
| Benzyl ITC (BITC) | M2-Macrophages | Inhibition of infiltration into tumor tissue. epa.gov | Tumor Microenvironment |
| M-CSF, MCP-1 | Reduction in cytokine/chemokine levels. epa.gov | Tumor Microenvironment | |
| Sulforaphane (SFN) | Wnt/β-catenin | Suppression of the signaling pathway. nih.gov | Cancer Stem Cell Self-Renewal |
| ALDH1+ Cells | Reduction in the population of these CSCs. nih.gov | Cancer Stem Cell Self-Renewal | |
| General ITCs | Nrf2 | Potent activation and nuclear translocation. researchgate.netbohrium.com | Antioxidant Response |
| Keap1 | Covalent modification of cysteine residues. nih.gov | Nrf2 Activation | |
| Phase II Enzymes (GST, QR) | Increased expression and activity. nih.govnih.gov | Detoxification |
Nuclear Factor Kappa B (NF-κB) Signaling Pathway Modulation
The Nuclear Factor Kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is linked to numerous chronic diseases. Isothiocyanates have demonstrated significant anti-inflammatory properties by modulating this pathway. nih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by pro-inflammatory signals like bacterial lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. nih.govnih.gov This frees NF-κB to translocate into the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines like IL-1β, IL-6, and TNF-α. nih.govnih.gov
Preclinical studies have shown that ITCs, such as phenethyl isothiocyanate (PEITC), can interrupt this cascade. nih.gov They have been observed to suppress the LPS-induced phosphorylation of the IKK complex and inhibit the subsequent phosphorylation and degradation of IκBα. nih.govnih.gov This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB-mediated pro-inflammatory genes. nih.gov This mechanism is a key contributor to the anti-inflammatory effects attributed to this class of compounds. nih.gov
Table 1: Effects of Isothiocyanates on the NF-κB Signaling Pathway
| Molecular Target | Effect of Isothiocyanate Treatment | Consequence | Reference |
|---|---|---|---|
| IKKα/β Phosphorylation | Inhibited | Prevents activation of the IKK complex | nih.govnih.gov |
| IκBα Phosphorylation & Degradation | Suppressed | NF-κB remains sequestered in the cytoplasm | nih.gov |
| p65 Nuclear Translocation | Decreased | Prevents binding to DNA and gene transcription | nih.gov |
| Expression of Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6, TNF-α) | Reduced | Attenuation of the inflammatory response | nih.govnih.gov |
Histone Deacetylase (HDAC) Inhibition
Epigenetic modifications play a crucial role in gene expression, and histone deacetylases (HDACs) are key enzymes in this process. youtube.com HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin structure that represses gene transcription. youtube.com HDAC inhibitors can reverse this process, causing histone hyperacetylation and reactivating the expression of epigenetically silenced genes, such as tumor suppressor genes like p21. nih.govresearchgate.net This can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov
Several dietary ITCs, including sulforaphane and the synthetic phenylhexyl isothiocyanate (PHI), have been identified as HDAC inhibitors. nih.govnih.gov Studies show that metabolites of these ITCs, formed through the mercapturic acid pathway, are responsible for the competitive inhibition of HDAC activity. nih.gov This inhibition leads to a dose-dependent increase in the acetylation of histones H3 and H4. nih.gov Furthermore, this action is associated with changes in other histone marks, such as an increase in methylated H3K4 and a decrease in the repressive mark methylated H3K9, creating a chromatin environment conducive to gene transcription. nih.gov
Table 2: Effects of Isothiocyanates on Histone Deacetylase Activity
| Molecular Event | Effect of Isothiocyanate Treatment | Consequence | Reference |
|---|---|---|---|
| HDAC Enzyme Activity | Inhibited | Increased histone acetylation | nih.gov |
| Histone H3 and H4 Acetylation | Increased | Chromatin unfolding and increased gene accessibility | nih.govnih.gov |
| Expression of Silenced Genes (e.g., p21) | Upregulated | Induction of cell cycle arrest and/or apoptosis | nih.gov |
MicroRNA-Mediated Gene Silencing
MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally. mdpi.com They are involved in a multitude of cellular processes, and their dysregulation is implicated in various diseases. mdpi.com Dietary components have been shown to modulate the expression of endogenous miRNAs. mdpi.com
Research in preclinical models has explored the impact of ITCs on miRNA expression. nih.gov For instance, in neonatal mice exposed to environmental cigarette smoke, which is known to alter miRNA profiles, treatment with PEITC was found to protect the lung from these smoke-induced changes. nih.gov While the precise mechanisms are still under investigation, this suggests that ITCs can influence cellular function by altering the expression levels of specific miRNAs, thereby affecting the translation and stability of their target messenger RNAs (mRNAs). nih.gov
Interaction with Specific Cellular Targets and Signaling Pathways
Proteasomal Cysteine Deubiquitinase Inhibition (e.g., USP14, UCHL5)
The ubiquitin-proteasome system is the primary pathway for protein degradation in cells, and deubiquitinases (DUBs) are crucial regulators of this process. aacrjournals.orgnih.gov DUBs remove ubiquitin tags from proteins, often rescuing them from proteasomal degradation. nih.gov Several DUBs, including USP14 and UCHL5 which are associated with the 19S proteasome, are overexpressed in various cancers and contribute to chemotherapy resistance. nih.govnih.gov
Isothiocyanates, as electrophilic compounds, are capable of interacting with the catalytic cysteine residues of DUBs, leading to their inhibition. nih.gov Studies using computational docking and biochemical assays have confirmed that ITCs like benzyl isothiocyanate (BITC), PEITC, and sulforaphane can inhibit the activity of both USP14 and UCHL5. nih.gov This inhibition leads to an accumulation of ubiquitinated proteins in the cell, inducing proteotoxic stress, apoptosis, and suppression of cell proliferation and invasion. nih.gov By inhibiting DUBs, ITCs can modulate the levels of numerous critical proteins involved in cell survival and DNA repair, providing a unifying mechanism for many of their observed anticancer effects. aacrjournals.orgaacrjournals.org
Table 3: Isothiocyanate Inhibition of Proteasomal Deubiquitinases
| Target Deubiquitinase | Effect of Isothiocyanate Treatment | Cellular Outcome | Reference |
|---|---|---|---|
| USP14 | Inhibited | Accumulation of ubiquitinated proteins, apoptosis | nih.gov |
| UCHL5 | Inhibited | Increased proteotoxic stress, reduced cell proliferation | nih.gov |
Tubulin Polymerization Interference
Microtubules are dynamic polymers of α- and β-tubulin proteins that are essential components of the cellular cytoskeleton, playing vital roles in cell division, structure, and intracellular transport. mdpi.com Disruption of microtubule dynamics is a proven strategy in cancer therapy. Isothiocyanates have been identified as a class of compounds that interfere with tubulin polymerization. mdpi.comnih.gov
Research has demonstrated that ITCs, including BITC and PEITC, can covalently bind to tubulin proteins. nih.gov This binding, which has been shown to occur on specific cysteine residues within the tubulin structure, disrupts the normal process of microtubule assembly. nih.govnih.gov The consequence of this interaction is an inhibition of tubulin polymerization, leading to a disruption of the microtubule network, mitotic arrest at the G2/M phase of the cell cycle, and ultimately, the induction of apoptosis. nih.govresearchgate.net The ability of different ITCs to inhibit tubulin polymerization correlates with their potency in inducing cell growth arrest. nih.govnih.gov
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids. frontiersin.orgnih.gov A prominent NAE is palmitoylethanolamide (B50096) (PEA), an endogenous lipid messenger known to exert significant anti-inflammatory and analgesic effects. frontiersin.orgnih.gov By hydrolyzing PEA, NAAA terminates its signaling activity. unipr.it Therefore, inhibition of NAAA is a therapeutic strategy to increase endogenous PEA levels and enhance its beneficial effects. nih.gov
A series of isothiocyanate-based compounds have been developed as potent NAAA inhibitors. nih.gov One such compound, 1-isothiocyanatopentadecane, which shares a long alkyl chain similar to tetradecyl isothiocyanate, was reported as a potent and competitive inhibitor of human NAAA. nih.gov Despite the presence of the reactive isothiocyanate group, which is expected to bind irreversibly to the catalytic cysteine of the enzyme, the inhibition was found to be reversible. nih.gov The development of isothiocyanate-based NAAA inhibitors highlights the potential for this class of compounds, likely including this compound, to modulate the NAE signaling system, thereby exerting anti-inflammatory and pain-relieving effects. nih.gov
Modulation of Metabolic Reprogramming in Cancer Models (e.g., Glycolysis, Lipid Metabolism)
Isothiocyanates (ITCs) have been shown in preclinical studies to modulate the metabolic reprogramming that is a hallmark of cancer. mdpi.com Cancer cells often exhibit altered metabolic pathways, such as increased glycolysis even in the presence of oxygen (the Warburg effect), to support their rapid proliferation. mdpi.com ITCs can interfere with these processes. For instance, some ITCs have been observed to inhibit glycolysis in cancer cells, thereby reducing their energy supply and proliferative capacity. mdpi.com This is sometimes achieved through the downregulation of key glycolytic enzymes and transcription factors like hypoxia-inducible factor 1α (HIF-1α), which plays a crucial role in the metabolic adaptation of tumor cells to hypoxic environments. mdpi.com
In addition to glycolysis, ITCs can also impact lipid metabolism in cancer models. Aberrant lipid metabolism is another critical aspect of cancer cell biology, providing building blocks for membranes and signaling molecules. Preclinical evidence suggests that certain ITCs can restore deregulated lipid metabolism, contributing to their anti-cancer effects. mdpi.com The modulation of these metabolic pathways by ITCs represents a significant area of cancer research, aiming to exploit the metabolic vulnerabilities of tumor cells.
Table 1: Effects of Various Isothiocyanates on Metabolic Reprogramming in Preclinical Cancer Models
| Isothiocyanate | Cancer Model | Key Findings on Metabolic Reprogramming |
|---|---|---|
| Sulforaphane (SFN) | Bladder Cancer Cells | Inhibition of glycolysis through downregulation of HIF-1α. mdpi.com |
| Sulforaphane (SFN) | Prostate Cancer Cells (LNCaP) | Prevented increases in glycolysis, hexokinase, and pyruvate (B1213749) kinase activity. Reduced HIF-1α stabilization. mdpi.com |
Regulation of Microbial Homeostasis (In Vitro and Preclinical Investigations)
The interaction between isothiocyanates and the gut microbiota is a field of growing interest, with in vitro and preclinical studies revealing a bidirectional relationship. ITCs can modulate the composition and activity of the gut microbiome, and in turn, the gut microbiota can metabolize glucosinolates (the precursors to ITCs) into bioactive ITCs. mdpi.comresearchgate.net This interplay is crucial, as the gut microbiota can influence the bioavailability and, consequently, the systemic effects of ITCs.
In vitro studies have demonstrated the antimicrobial properties of various ITCs against a range of microorganisms, including pathogenic bacteria. mdpi.commdpi.comresearchgate.net This suggests that ITCs have the potential to influence the balance of microbial communities in the gut. For example, some ITCs have shown inhibitory effects against Helicobacter pylori, a bacterium linked to gastric cancer. nih.gov
Preclinical animal studies have further elucidated the impact of dietary ITCs on the gut microbiota. For instance, consumption of broccoli, which is rich in glucosinolates, has been shown to alter the cecal microbiota composition in rats, leading to an enhanced conversion of glucoraphanin (B191350) to the bioactive isothiocyanate sulforaphane. nih.gov These findings indicate that dietary ITCs can shape the gut microbial ecosystem, which may have implications for host health and disease prevention. The composition of an individual's gut microbiome can also influence the production of isothiocyanates versus other metabolites from glucosinolates, which may affect the health benefits derived from cruciferous vegetable consumption. nih.gov
Table 2: Effects of Various Isothiocyanates on Microbial Homeostasis in In Vitro and Preclinical Models
| Isothiocyanate | Model System | Key Findings on Microbial Homeostasis |
|---|---|---|
| Sulforaphane (SFN) | In Vitro | Demonstrated antimicrobial activity against Helicobacter pylori. nih.gov |
| Allyl isothiocyanate (AITC) | In Vitro | Showed a broad spectrum of antibacterial activity against foodborne pathogens and spoilage bacteria. mdpi.com |
| Various ITCs | Rat Model (fed broccoli) | Altered cecal microbiota composition and increased the microbial production of isothiocyanates from glucoraphanin. nih.gov |
Enzymatic Interactions and Biotransformation Pathways
Carcinogen-Metabolizing Enzyme Modulation
Isothiocyanates are recognized for their ability to modulate the activity of enzymes involved in the metabolism of carcinogens, a key mechanism behind their chemopreventive properties. scielo.org.conih.govnih.gov This modulation involves both the inhibition of Phase I enzymes that can activate pro-carcinogens and the induction of Phase II enzymes that detoxify harmful substances. scielo.org.conih.gov
Cytochrome P450 enzymes are a superfamily of Phase I enzymes critical for the metabolism of a wide range of xenobiotics, including many pro-carcinogens that require metabolic activation to exert their carcinogenic effects. nih.gov Isothiocyanates, particularly arylalkyl variants, are known to be potent inhibitors of several CYP isoforms, including CYP1A1, CYP1A2, CYP2B1, and CYP2E1. nih.govnih.gov
While direct studies on tetradecyl isothiocyanate are limited, research on a series of isothiocyanates provides insight into the structure-activity relationship. Studies on arylalkyl isothiocyanates have shown that inhibitory potency against CYP enzymes increases with the length of the alkyl chain up to six carbons (C6) but declines with longer chains such as C8 and C10. nih.govoup.com However, other research demonstrated that 1-dodecyl isothiocyanate (a C12 analogue) is an effective inhibitor of cytochrome P-450 enzymes involved in the oxidation of the tobacco-specific nitrosamine, NNK. oup.com Phenethyl isothiocyanate (PEITC) has been shown to inhibit multiple human CYP isoforms through competitive, noncompetitive, or mixed-type inhibition. nih.gov For instance, PEITC competitively inhibits CYP1A2 and CYP2A6, while noncompetitively inhibiting CYP2B6, CYP2C9, CYP2C19, and CYP2D6. nih.gov
Given that lipophilicity is a factor in binding to CYP enzymes, the long 14-carbon chain of this compound suggests it may interact significantly with these enzymes, though its specific inhibitory profile remains to be experimentally determined. oup.com The parent isothiocyanate compounds are generally more potent inhibitors than their metabolic conjugates. nih.gov
Table 1: Inhibitory Effects of Various Isothiocyanates on Cytochrome P450 (CYP) Isoforms
| Isothiocyanate | CYP Isoform | Inhibition Type | Ki or IC50 Value (µM) | Source |
| Phenethyl ITC (PEITC) | CYP1A2 | Competitive | Ki = 4.5 | nih.gov |
| Phenethyl ITC (PEITC) | CYP2A6 | Competitive | Ki = 18.2 | nih.gov |
| Phenethyl ITC (PEITC) | CYP2B6 | Noncompetitive | Ki = 1.5 | nih.gov |
| Phenethyl ITC (PEITC) | CYP2C9 | Noncompetitive | Ki = 6.5 | nih.gov |
| Phenethyl ITC (PEITC) | CYP2C19 | Noncompetitive | Ki = 12.0 | nih.gov |
| Phenethyl ITC (PEITC) | CYP2D6 | Noncompetitive | Ki = 28.4 | nih.gov |
| Phenethyl ITC (PEITC) | CYP2E1 | Noncompetitive | Ki = 21.5 | nih.gov |
| Phenethyl ITC (PEITC) | CYP3A4 | Mixed | Ki (comp) = 34.0, Ki (noncomp) = 63.8 | nih.gov |
| Phenethyl ITC (PEITC) | EROD (CYP1A1/1A2) | - | IC50 = 47 | nih.gov |
| Phenethyl ITC (PEITC) | MROD (CYP1A2) | - | IC50 = 46 | nih.gov |
| Phenethyl ITC (PEITC) | PROD (CYP2B1) | - | IC50 = 1.8 | nih.gov |
This table summarizes findings on well-studied isothiocyanates to provide context for the potential activity of this compound. Data specific to this compound is not currently available.
A primary mechanism of the protective effects of isothiocyanates is their ability to potently induce Phase II detoxification enzymes. acs.orgacs.orgoregonstate.edu These enzymes, including Glutathione (B108866) S-Transferases (GSTs) and Quinone Reductase (QR), play a crucial role in protecting cells from damage by converting carcinogens and reactive oxygen species into more hydrophilic, excretable metabolites. scielo.org.coacs.org
Studies comparing several plant-derived isothiocyanates, such as allyl isothiocyanate, sulforaphane (B1684495), and iberin, found that most were effective inducers of GST and QR in various rat tissues, with particularly strong effects in the urinary bladder. acs.orgacs.org The induction of these protective enzymes is largely mediated by the activation of the transcription factor Nrf2 (Nuclear factor E2-related factor 2), which binds to the Antioxidant Response Element (ARE) in the promoter region of Phase II enzyme genes. oregonstate.edumdpi.com While specific data on this compound is not available, this induction is considered a class effect of isothiocyanates. acs.orgoregonstate.edu
Glutathione S-Transferase (GST) Interactions and Conjugation
The primary metabolic pathway for isothiocyanates in the body involves conjugation with the endogenous antioxidant tripeptide, glutathione (GSH). nih.govnih.govfrontiersin.org This reaction, which forms a dithiocarbamate (B8719985) conjugate, is catalyzed by Phase II Glutathione S-Transferase (GST) enzymes. nih.govfrontiersin.orgnih.gov The liver, with its high concentration of both GSH and GSTs, is a primary site for this biotransformation. frontiersin.orgfrontiersin.org
The conjugation with glutathione is a critical detoxification step, as it renders the reactive isothiocyanate more water-soluble and facilitates its elimination from the body via the mercapturic acid pathway, ultimately being excreted in the urine as an N-acetylcysteine (NAC) conjugate. nih.govfrontiersin.org Several human GST isoenzymes, notably GSTM1-1 and GSTP1-1, are highly efficient catalysts for this reaction. nih.govjohnshopkins.edu While the conjugation is reversible, the reverse reaction is slow and generally inhibited by the high intracellular concentrations of GSH, suggesting that GSTs play a major role in the metabolic disposition of isothiocyanates. nih.govjohnshopkins.edu This pathway is the expected metabolic fate for this compound upon absorption.
Acetylcholinesterase (AChE) and Esterase (EST) Inhibition Studies
Recent research has begun to explore the potential of isothiocyanates as cholinesterase inhibitors, a class of drugs used to treat the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. tandfonline.comtandfonline.comnih.gov A study investigating 11 different aromatic, arylaliphatic, and aliphatic isothiocyanates found that they exhibited inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.comresearchgate.netnih.gov
The results indicated that aromatic and arylaliphatic isothiocyanates generally showed better activity than the aliphatic variants tested. nih.gov Specifically, 2-methoxyphenyl isothiocyanate was the most effective inhibitor of AChE, while 3-methoxyphenyl (B12655295) isothiocyanate was the best inhibitor of BChE. tandfonline.comnih.govresearchgate.net This area of research is novel for isothiocyanates, and to date, no studies have specifically tested the cholinesterase inhibitory potential of this compound. tandfonline.comtandfonline.com
Table 2: Cholinesterase Inhibition by Various Isothiocyanates (ITCs)
| Isothiocyanate | Enzyme | % Inhibition or IC50 | Concentration (mM) | Source |
| 2-Methoxyphenyl ITC | Acetylcholinesterase (AChE) | IC50 = 0.57 | - | tandfonline.comresearchgate.net |
| 3-Methoxyphenyl ITC | Acetylcholinesterase (AChE) | 61.4% | 1.14 | tandfonline.comnih.gov |
| 3-Methoxyphenyl ITC | Butyrylcholinesterase (BChE) | 49.2% | 1.14 | tandfonline.comresearchgate.net |
| Phenyl ITC | Acetylcholinesterase (AChE) | 26.6% | 1.14 | nih.gov |
| Benzyl (B1604629) ITC | Acetylcholinesterase (AChE) | 20.3% | 1.14 | nih.gov |
| 2-Phenylethyl ITC | Acetylcholinesterase (AChE) | 23.5% | 1.14 | nih.gov |
This table presents data from a pioneering study on ITC cholinesterase inhibition. This compound was not among the compounds tested.
Myrosinase-Dependent Glucosinolate Hydrolysis and Product Specificity
Isothiocyanates, including this compound, are not typically present in intact plant cells. They are produced from precursor molecules called glucosinolates through enzymatic hydrolysis. mdpi.comfrontiersin.orgfrontiersin.org In plants of the Brassicaceae family, glucosinolates are stored separately from the enzyme myrosinase (a thioglucosidase). srce.hruludag.edu.tr When the plant tissue is damaged by chewing, cutting, or pest attack, myrosinase comes into contact with the glucosinolates and catalyzes the cleavage of the β-thioglucose bond. frontiersin.orgsrce.hr
This hydrolysis releases glucose and an unstable aglycone intermediate. uludag.edu.traacrjournals.org Under neutral pH conditions, this aglycone spontaneously rearranges to form the corresponding isothiocyanate. srce.hrdergipark.org.tr The specific structure of the isothiocyanate produced is determined by the variable side chain (R-group) of its parent glucosinolate. mdpi.comfrontiersin.org Therefore, this compound is formed from the hydrolysis of its specific precursor, tetradecylglucosinolate.
Influence of Epithiospecifier Protein (ESP) and Nitrile Specifier Protein (NSP) on Hydrolysis Products
The outcome of glucosinolate hydrolysis is not always the formation of an isothiocyanate. The presence of certain myrosinase-associated proteins, known as specifier proteins, can alter the rearrangement of the aglycone intermediate, directing it toward different products. frontiersin.orgfrontiersin.orgdergipark.org.tr
The Epithiospecifier Protein (ESP) can direct the hydrolysis of glucosinolates that have a terminal double bond in their side chain to form epithionitriles instead of isothiocyanates. srce.hrnih.gov For glucosinolates lacking a terminal double bond, such as the presumed precursor to this compound, ESP can promote the formation of simple nitriles. nih.gov Nitrile Specifier Proteins (NSPs) also exist and, as their name suggests, specifically promote the formation of simple nitriles at the expense of isothiocyanates. frontiersin.orgnih.govoup.com The final product profile—whether an isothiocyanate or a nitrile is formed—depends on the specific glucosinolate structure, pH, the presence of cofactors like ferrous ions (Fe²⁺), and which, if any, specifier proteins are active in the plant tissue. srce.hrdpi.qld.gov.au
Table 3: General Products of Glucosinolate Hydrolysis
| Condition | Glucosinolate Side Chain | Primary Product | Source |
| Myrosinase only (neutral pH) | Any | Isothiocyanate | srce.hrdergipark.org.tr |
| Myrosinase + ESP | Terminal Alkenyl | Epithionitrile | srce.hrnih.gov |
| Myrosinase + ESP | Non-Alkenyl (e.g., Alkyl) | Simple Nitrile | nih.gov |
| Myrosinase + NSP | Any | Simple Nitrile | oup.comresearchgate.net |
| Myrosinase only (acidic pH, +Fe²⁺) | Any | Simple Nitrile | srce.hrdpi.qld.gov.au |
Spectroscopic and Advanced Analytical Characterization Methodologies
Vibrational Spectroscopy Applications (e.g., ATR-FTIR) for Functional Group Analysis
Vibrational spectroscopy, particularly Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, serves as a rapid and effective tool for the qualitative and quantitative analysis of isothiocyanates (ITCs) like tetradecyl isothiocyanate. mdpi.comtandfonline.com This technique is advantageous as it allows for the direct examination of samples, often without requiring complex preparation or derivatization steps. mdpi.com
The analysis hinges on the identification of the characteristic absorption bands corresponding to the specific vibrational modes of the molecule's functional groups. For this compound, the most prominent and defining feature in the IR spectrum is the strong, sharp absorption band associated with the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This peak is typically observed in the 2050-2150 cm⁻¹ region. researchgate.net The intensity of this band can be correlated with the concentration of the ITC, enabling quantification. nih.gov Other significant bands include those for the C-H stretching and bending vibrations of the long tetradecyl alkyl chain. The utilization of ATR-FTIR has been proposed as a quick and accurate approach for determining the total isothiocyanate content in various samples. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| -N=C=S (Isothiocyanate) | Asymmetric Stretch | 2050 - 2150 | Strong, Sharp |
| -CH₂- (Methylene) | Asymmetric & Symmetric C-H Stretch | 2915 - 2935 & 2845 - 2865 | Strong |
| -CH₃ (Methyl) | Asymmetric & Symmetric C-H Stretch | ~2960 & ~2870 | Medium-Strong |
| -CH₂- (Methylene) | Scissoring (Bending) | ~1465 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's identity and purity.
In the ¹H NMR spectrum of this compound, distinct signals would correspond to the protons of the terminal methyl group, the long chain of methylene (B1212753) (-CH₂-) groups, and the specific methylene group directly attached to the nitrogen atom of the isothiocyanate moiety. The latter would be expected to appear further downfield due to the deshielding effect of the electronegative nitrogen atom.
The ¹³C NMR spectrum provides complementary information. A notable characteristic of isothiocyanates is that the carbon atom of the -N=C=S group often exhibits a very broad signal, sometimes described as "near-silent," due to its structural flexibility and the quadrupolar relaxation effects of the adjacent nitrogen atom. acs.orgglaserchemgroup.comnih.gov This phenomenon is a key diagnostic feature for the isothiocyanate functional group. glaserchemgroup.com The remaining signals in the spectrum would correspond to the fourteen distinct carbons of the alkyl chain.
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Carbon | -N=C=S | - | ~130-135 (typically broad) glaserchemgroup.com |
| Proton/Carbon | -CH₂-NCS (C1') | ~3.5 (triplet) | ~45-50 |
| Proton/Carbon | -CH₂-CH₂-NCS (C2') | ~1.7 (quintet) | ~30-32 |
| Proton/Carbon | -(CH₂)₁₀- (Bulk Methylene, C3'-C12') | ~1.2-1.4 (broad multiplet) | ~28-30 |
| Proton/Carbon | -CH₂-CH₃ (C13') | ~1.2-1.4 (multiplet) | ~22-23 |
| Proton/Carbon | -CH₃ (C14') | ~0.9 (triplet) | ~14 |
Mass Spectrometry (MS) for Metabolite and Conjugate Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. scispace.com For this compound, MS is crucial not only for confirming the mass of the parent molecule but also for identifying its metabolites and conjugates formed in biological systems. Isothiocyanates are known to be metabolized via the mercapturic acid pathway, leading to the formation of conjugates with glutathione (B108866) (GSH), cysteinylglycine, cysteine (Cys), and N-acetyl-L-cysteine (NAC). nih.gov
In an MS experiment, this compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be measured, confirming its molecular weight of 255.46 g/mol . Tandem MS (MS/MS) experiments, where the molecular ion is fragmented, would reveal characteristic fragmentation patterns, such as cleavage along the long alkyl chain. This technique is particularly valuable for identifying ITC metabolites in complex biological matrices like plasma or urine, where the mass spectrometer can selectively detect the specific masses of the expected conjugates. nih.gov
| Compound | Molecular Formula | Molecular Weight (Da) | Predicted m/z [M+H]⁺ |
|---|---|---|---|
| This compound | C₁₅H₂₉NS | 255.21 | 256.22 |
| Glutathione Conjugate | C₂₅H₄₆N₄O₆S₂ | 562.29 | 563.30 |
| Cysteine Conjugate | C₁₈H₃₅N₂O₂S₂ | 375.21 | 376.22 |
| N-Acetyl-L-cysteine Conjugate | C₂₀H₃₇N₂O₃S₂ | 417.23 | 418.24 |
High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of isothiocyanates from various matrices. mdpi.com Due to the nonpolar nature of its long alkyl chain, this compound is well-suited for analysis by reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
A significant challenge in the HPLC analysis of some ITCs is their lack of a strong UV chromophore, which can lead to poor sensitivity with standard UV detectors. mdpi.com However, the isothiocyanate group does absorb in the low UV range. For enhanced sensitivity and specificity, pre-column or post-column derivatization can be employed. scholarsresearchlibrary.com Common derivatization agents include N-acetyl-L-cysteine (NAC) or 1,2-benzenedithiol, which react with the ITC to form a product with a much stronger UV absorbance. mdpi.commostwiedzy.pl Another consideration for long-chain, less water-soluble ITCs is the potential for precipitation in the system at ambient temperatures; heating the column to temperatures around 60°C can mitigate this issue and improve peak shape and recovery. nih.gov
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40-60 °C nih.gov |
| Detector | Diode Array Detector (DAD) or UV-Vis |
| Detection Wavelength | ~240-254 nm (direct) or higher if derivatized scholarsresearchlibrary.com |
| Injection Volume | 10-20 µL |
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Simultaneous Analysis
The coupling of Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS or UHPLC-MS/MS) represents the state-of-the-art for the analysis of isothiocyanates and their metabolites. acs.orghkbu.edu.hk This hybrid technique leverages the superior separation power and speed of UHPLC with the high sensitivity and selectivity of mass spectrometry. tum.de It is particularly powerful for the simultaneous analysis of a parent compound like this compound and its various metabolites within a single, rapid chromatographic run. nih.govacs.org
UHPLC systems use columns with smaller particle sizes, leading to higher resolution and faster analysis times compared to conventional HPLC. When the column eluent is directed into a mass spectrometer, each separated compound can be identified and quantified with exceptional accuracy based on its mass-to-charge ratio and fragmentation pattern. hkbu.edu.hk This approach overcomes the low UV absorbance issue of native ITCs and allows for very low limits of detection, often in the nanomolar range. nih.govresearchgate.net Derivatization with reagents like N-acetyl-l-cysteine can be used to further enhance ionization efficiency for MS detection. acs.orgnih.gov
| Advantage | Description |
|---|---|
| High Sensitivity | Achieves very low limits of detection (LOD) and quantification (LOQ), essential for analyzing trace levels in biological samples. acs.orgnih.gov |
| High Selectivity | MS detection is based on specific mass-to-charge ratios, minimizing interference from matrix components. |
| Simultaneous Analysis | Enables the concurrent measurement of the parent ITC and multiple metabolites (e.g., GSH, Cys, NAC conjugates) in a single run. hkbu.edu.hkacs.org |
| Structural Confirmation | Tandem MS (MS/MS) provides fragmentation data that confirms the chemical structure of the analytes. |
| High Throughput | The speed of UHPLC allows for faster sample analysis compared to traditional HPLC. |
Circular Dichroism (CD) Spectroscopy for Conformational Changes in Proteins
Circular Dichroism (CD) spectroscopy is a valuable biophysical technique used to investigate the secondary and tertiary structure of proteins and to detect conformational changes that occur upon interaction with ligands. nih.govnih.gov The covalent binding of an electrophilic compound like this compound to nucleophilic residues on a protein (such as cysteine or lysine) can alter the protein's three-dimensional structure.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. iaanalysis.com The far-UV region of the CD spectrum (190-260 nm) is sensitive to the protein's backbone conformation, providing quantitative estimates of secondary structure elements like α-helices and β-sheets. springernature.comspringernature.com By acquiring a CD spectrum of a target protein before and after incubation with this compound, one can determine if the binding event induces a change in the protein's secondary or tertiary structure. A significant change in the CD signal would indicate that the interaction perturbs the protein's native fold, which can have functional implications. nih.gov
| Protein State | α-Helix (%) | β-Sheet (%) | Random Coil/Turn (%) |
|---|---|---|---|
| Native Protein (Apo) | 45 | 20 | 35 |
| Protein + this compound | 38 | 22 | 40 |
Fluorescence Spectroscopy in Interaction Profiling
Fluorescence spectroscopy is a highly sensitive technique for studying the binding interactions between small molecules and proteins. Many proteins contain intrinsic fluorophores, primarily the amino acid tryptophan, whose fluorescence is sensitive to its local environment. The binding of a ligand, such as this compound, in the vicinity of a tryptophan residue can lead to a decrease, or "quenching," of this intrinsic fluorescence.
By systematically titrating a protein solution with this compound and measuring the corresponding decrease in fluorescence intensity, a binding isotherm can be generated. This data can be analyzed using models like the Stern-Volmer equation to elucidate the mechanism of quenching and to calculate key binding parameters. These parameters include the binding constant (Kₐ), which reflects the affinity of the interaction, and the number of binding sites (n). This method provides quantitative insights into the thermodynamic properties of the protein-ligand interaction without requiring modification of either component.
| Parameter | Symbol | Hypothetical Value | Description |
|---|---|---|---|
| Binding Constant | Kₐ | 2.5 x 10⁴ M⁻¹ | Measures the affinity between the protein and the ligand. |
| Number of Binding Sites | n | ~1 | Indicates the stoichiometry of the binding interaction. |
| Stern-Volmer Quenching Constant | Kₛᵥ | 3.1 x 10⁴ M⁻¹ | Describes the efficiency of the quenching process. |
Derivatization Techniques for Enhanced Detection (e.g., N-acetyl-L-cysteine)
The analytical determination of this compound, a long-chain aliphatic isothiocyanate, can be challenging due to its potential for low volatility and the absence of a strong chromophore, which can limit detection by certain analytical methods. To overcome these limitations and enhance detection sensitivity and specificity, particularly in complex matrices, derivatization techniques are employed. A prominent and effective method involves the reaction of the isothiocyanate functional group with a nucleophilic thiol compound, such as N-acetyl-L-cysteine (NAC).
This derivatization strategy is based on the well-established reaction between the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of this compound and the nucleophilic thiol group (-SH) of N-acetyl-L-cysteine. This reaction results in the formation of a more stable and readily detectable dithiocarbamate (B8719985) conjugate. The formation of this adduct serves multiple analytical purposes: it increases the polarity and water solubility of the analyte, improves its chromatographic behavior on reverse-phase columns, and introduces ionizable groups (the carboxylic acid from NAC), which significantly enhances ionization efficiency for mass spectrometry (MS) detection. researchgate.net
The derivatization with NAC is a widely applied method for the analysis of various isothiocyanates. researchgate.netnih.govmostwiedzy.pl The resulting N-acetyl-L-cysteine conjugate of this compound can be readily analyzed using high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and/or mass spectrometry (MS). nih.govmostwiedzy.pl
Detailed Research Findings
Research has established optimized conditions for the derivatization of isothiocyanates with N-acetyl-L-cysteine. While specific studies focusing exclusively on this compound are not prevalent in the reviewed literature, the general methodology is applicable to a broad range of isothiocyanates, including long-chain aliphatic ones. The reaction is typically carried out in an aqueous-organic solvent mixture to ensure the solubility of both the lipophilic isothiocyanate and the hydrophilic NAC. mostwiedzy.pl
The derivatization procedure generally involves incubating the sample containing the isothiocyanate with a solution of N-acetyl-L-cysteine and a weak base, such as sodium bicarbonate, to facilitate the deprotonation of the thiol group, thereby increasing its nucleophilicity. nih.govmostwiedzy.pl The reaction is often performed at a slightly elevated temperature to ensure a complete and timely conversion to the dithiocarbamate derivative. nih.govmostwiedzy.pl
The resulting this compound-NAC conjugate is then directly amenable to analysis by HPLC-MS. nih.govmostwiedzy.pl In positive ion mode mass spectrometry, the conjugate is expected to be readily detected as its protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity by monitoring specific fragment ions of the parent molecule.
The table below summarizes the typical experimental conditions for the derivatization of isothiocyanates with N-acetyl-L-cysteine, which are applicable for the derivatization of this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Derivatizing Reagent | N-acetyl-L-cysteine (NAC) | nih.govmostwiedzy.pl |
| NAC Concentration | 0.2 M | nih.govmostwiedzy.pl |
| Base | Sodium Bicarbonate (NaHCO₃) | nih.govmostwiedzy.pl |
| Base Concentration | 0.2 M | nih.govmostwiedzy.pl |
| Reaction Temperature | 50°C | nih.govmostwiedzy.pl |
| Reaction Time | 1 hour | nih.govmostwiedzy.pl |
| Analytical Technique | HPLC-DAD-MS | nih.govmostwiedzy.pl |
Chemical Reactivity and Derivatization Studies of Isothiocyanates
Electrophilic Nature and Nucleophilic Attack Mechanisms of the Isothiocyanate Group
The isothiocyanate group (–N=C=S) is characterized by a central carbon atom that is highly electron-deficient, rendering it a strong electrophile. foodandnutritionjournal.org This electrophilicity is the cornerstone of its chemical reactivity, making it susceptible to attack by a wide range of nucleophiles. foodandnutritionjournal.orgwikipedia.org The structure, formally represented as R-N=C=S, places the carbon atom in a position to readily accept electrons from nucleophilic agents. foodandnutritionjournal.org
The mechanism of reaction typically involves the nucleophilic addition to the central carbon of the isothiocyanate moiety. wikipedia.org This attack disrupts the double bond system, leading to the formation of a new covalent bond between the nucleophile and the isothiocyanate carbon. The reactivity of the isothiocyanate group is further enhanced in acyl isothiocyanates, where the presence of an adjacent electron-withdrawing acyl group increases the electrophilic character of the central carbon atom. arkat-usa.org This fundamental electrophilic nature drives the various reactions and derivatizations that isothiocyanates, including tetradecyl isothiocyanate, undergo. researchgate.net
Reactions with Thiol and Amino Groups
The electrophilic carbon of the isothiocyanate group reacts efficiently with biological nucleophiles, most notably the sulfhydryl (thiol) groups of cysteine residues and the amino groups of lysine (B10760008) residues in proteins. researchgate.netnih.gov
The reaction with thiol groups (R'-SH) results in the formation of dithiocarbamates. nih.govnih.gov This reaction is of significant biological relevance as it is a primary pathway for the metabolism of isothiocyanates, often involving conjugation with the thiol-containing tripeptide, glutathione (B108866) (GSH). foodandnutritionjournal.orgnih.gov A key characteristic of the dithiocarbamate (B8719985) linkage is its reversibility under physiological conditions, allowing the isothiocyanate to be released and potentially transferred to other thiol-containing molecules. nih.gov This reversibility suggests that thiol conjugates can act as transport forms of the parent isothiocyanate. nih.gov Studies have shown that isothiocyanates can react much faster with thiols than with amines. researchgate.net
The reaction with primary and secondary amino groups (R'-NH2) leads to the formation of stable N,N'-disubstituted thiourea (B124793) derivatives. foodandnutritionjournal.orgresearchgate.net Unlike the reversible reaction with thiols, the formation of thioureas is generally irreversible. researchgate.net The relative reactivity towards thiols versus amines can be influenced by factors such as pH; under mildly acidic to neutral conditions (pH 6-8), reaction with thiols may be favored, whereas more alkaline conditions (pH 9-11) can favor reaction with amines. researchgate.net
Cyclization Reactions Leading to Heterocyclic Compounds
The reactivity of the isothiocyanate group makes it a valuable building block in synthetic organic chemistry for the construction of various heterocyclic compounds. arkat-usa.orgnih.gov The electrophilic carbon can react with nucleophiles that are part of the same molecule or with external reagents in multi-component reactions to initiate cyclization. arkat-usa.org
Acyl isothiocyanates are particularly effective in these transformations, reacting with various nitrogen nucleophiles to form adducts that can subsequently cyclize into five- or six-membered heterocyclic rings. arkat-usa.org For example, the in-situ generation of thiourea derivatives from isothiocyanates and amines can be followed by a reaction with α-halocarbonyl compounds to produce highly functionalized thiazoles. arkat-usa.org
More recent research has demonstrated the utility of isothiocyanate intermediates in the diversity-oriented synthesis of N-heterocycles. nih.gov This involves the in-situ conversion of amines to isothiocyanates, which then undergo various transformations to construct diverse heterocyclic systems such as 2-thioxo-quinazolinones, 1,2,4-thiadiazoles, and 2-imino thiazolines. nih.gov These reactions highlight the versatility of the isothiocyanate functional group as a linchpin in the synthesis of complex molecules.
Influence of Structural Modifications on Reactivity and Biological Potential
The structure of the 'R' group attached to the isothiocyanate moiety significantly influences its physicochemical properties and biological potential. researchgate.net In this compound, the 'R' group is a long, 14-carbon alkyl chain (C14H29).
Studies comparing different isothiocyanates have revealed that the length of the alkyl chain can directly impact biological activity. nih.govnih.gov For instance, research on arylalkyl isothiocyanates demonstrated that increasing the alkyl chain length enhanced their inhibitory activity in certain biological models. nih.gov Importantly, it was also shown that a phenyl group is not essential for this activity, as long-chain alkyl isothiocyanates, such as dodecyl isothiocyanate (a 12-carbon chain), also exhibit strong inhibitory effects. nih.gov The potency of isothiocyanates in certain cellular activities has been observed to increase with the length of the alkyl chain. researchgate.net
The long tetradecyl chain imparts a high degree of lipophilicity (fat-solubility) to the molecule. researchgate.net This property can influence its ability to penetrate cell membranes and may affect the intensity of its interaction with intracellular targets. researchgate.net Therefore, the long-chain nature of this compound is a critical factor that distinguishes its potential reactivity and biological profile from that of short-chain or aromatic isothiocyanates. nih.gov
Structure Activity Relationship Sar Investigations of Isothiocyanates, Including Tetradecyl Isothiocyanate
Influence of Alkyl Chain Length and Substitutions on Biological Activity
The length of the alkyl chain in isothiocyanates plays a significant role in their biological efficacy. In studies of arylalkyl isothiocyanates, an increase in the alkyl chain length has been shown to enhance their inhibitory potency against certain enzymes. For instance, 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) have demonstrated greater inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK)-induced lung tumorigenesis compared to their shorter-chain counterparts, benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC). nih.gov This suggests that a longer alkyl chain can lead to increased biological activity in this context.
Specifically, PBITC and PHITC are more potent inhibitors of NNK bioactivation in rats and mice than PEITC. nih.gov Further research has indicated that increasing the alkyl chain length up to six carbons in arylalkyl isothiocyanates enhances their chemopreventive potency. oup.com The inhibitory activity of thiol conjugates of isothiocyanates also follows a similar trend, with potency increasing as the alkyl chain length of the parent arylalkyl ITC increases from two to six carbons.
Long-chain alkyl isothiocyanates have also been investigated. For example, 1-isothiocyanatopentadecane, a compound with a 15-carbon alkyl chain, has been identified as a potent and competitive inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov This finding underscores the importance of the alkyl chain length in determining the specific biological targets of isothiocyanates.
Substitutions on the isothiocyanate molecule also significantly impact its biological activity. For example, in a series of sulforaphane (B1684495) analogues, the replacement of the methyl group with heterocyclic moieties resulted in compounds with varying potencies against different cancer cell lines.
Below is a table summarizing the influence of alkyl chain length on the IC50 values of select arylalkyl isothiocyanates for the inhibition of NNK oxidation.
| Compound | Alkyl Chain Length | IC50 (nM) for NNK Oxidation Inhibition |
| Benzyl isothiocyanate (BITC) | 1 | 500-1400 |
| Phenethyl isothiocyanate (PEITC) | 2 | 120-300 |
| 4-Phenylbutyl isothiocyanate (PBITC) | 4 | 15-180 |
| 6-Phenylhexyl isothiocyanate (PHITC) | 6 | 15-180 |
Correlation Between Lipophilicity (log P), Chemical Reactivity, and Bioactivity
The interplay between lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids), chemical reactivity, and biological activity is a key aspect of isothiocyanate SAR. Generally, isothiocyanates with high lipophilicity and low reactivity tend to be more potent inhibitors of certain biological processes, such as lung tumorigenesis induced by tobacco-specific nitrosamines. oup.com The high lipophilicity is thought to facilitate the binding of the isothiocyanate to enzymes, while lower reactivity may prevent rapid conjugation with glutathione (B108866) and subsequent excretion, thereby increasing its bioavailability. oup.com
The ability of isothiocyanates to induce antioxidant and phase II detoxifying enzymes does not appear to be strongly influenced by their hydrophilicity or other structural factors. nih.gov
SAR for Specific Enzyme Inhibition (e.g., NAAA, Cytochrome P450)
N-acylethanolamine-hydrolyzing acid amidase (NAAA)
SAR studies have led to the development of potent and selective isothiocyanate-based inhibitors of NAAA, an enzyme involved in inflammation and pain. nih.gov A notable finding in this area is the identification of 1-isothiocyanatopentadecane as a potent and competitive inhibitor of human NAAA, with an IC50 value of 0.35 μM. nih.gov This long-chain alkyl isothiocyanate was found to be a reversible inhibitor, despite the presence of the reactive isothiocyanate group. nih.gov It also exhibited selectivity for human NAAA over other enzymes like human MGL and rat FAAH. nih.gov The development of these inhibitors has been guided by a target-based SAR approach, supported by computational methods. nih.gov
Cytochrome P450 (CYP)
Isothiocyanates are known to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of various compounds, including carcinogens. oregonstate.edu The SAR for CYP inhibition reveals that the structure of the isothiocyanate is a critical determinant of its inhibitory potency.
In a study of arylalkyl isothiocyanates, increasing the alkyl chain length up to eight carbons resulted in increased inhibitory potency against CYP2B1, CYP1A1, and CYP1A2. oup.com However, at longer alkyl chain lengths (C9-C10), the inhibitory potency declined. oup.com Both aliphatic and aromatic isothiocyanates have been found to downregulate the expression of CYP3A2. nih.govoregonstate.edu In contrast, aromatic ITCs can increase the transcription of CYP1A1 and CYP1A2, while aliphatic ITCs tend to decrease their transcription. nih.gov
The following table presents the IC50 values for the inhibition of different cytochrome P450 isozymes by phenethyl isothiocyanate.
| Cytochrome P450 Isozyme | Activity Assay | IC50 (μM) |
| 1A1 | EROD | 47 |
| 1A2 | MROD | 46 |
| 2B1 | PROD | 1.8 |
SAR for Tubulin Polymerization Inhibition
Isothiocyanates have been identified as inhibitors of tubulin polymerization, a process essential for cell division. mdpi.comnih.gov This activity contributes to their anticancer effects. nih.gov SAR studies have revealed that the chemical structure of isothiocyanates strongly influences their potential as tubulin polymerization inhibitors. mdpi.com
There is a significant correlation between tubulin polymerization inhibition and cell cycle arrest in the G2/M phase for the most active compounds. mdpi.comnih.gov However, strong tubulin polymerization inhibition is not a prerequisite for high antiproliferative activity, as some isothiocyanates with weak anti-tubulin effects still exhibit significant cytotoxicity through other mechanisms. mdpi.com
The potency of tubulin polymerization inhibition by different isothiocyanates follows the order: benzyl isothiocyanate (BITC) > phenethyl isothiocyanate (PEITC) > sulforaphane (SFN). nih.gov This inhibition is dose-dependent. nih.gov The isothiocyanate functional group is crucial for this activity, as related compounds lacking this group show no effect on microtubule structure. nih.gov Mass spectrometry has confirmed that isothiocyanates covalently modify cysteine residues in tubulin. nih.gov
SAR in Hydrogen Sulfide (B99878) (H2S) Releasing Properties
Recent research has uncovered that some isothiocyanates possess the ability to release hydrogen sulfide (H2S), a gaseous signaling molecule with various physiological roles. nih.govresearchgate.net This H2S-releasing capacity is considered a potential mechanism contributing to the biological effects of isothiocyanates. nih.govunipi.it
SAR studies have been conducted to understand the structural requirements for H2S release from isothiocyanates. cohlife.org The release of H2S is generally more significant in the presence of L-cysteine. cohlife.org A study of forty-five isothiocyanates with varying chemical properties found that factors such as steric hindrance, electronic effects, and the position of substituents influence the rate of H2S production. cohlife.org Among the tested compounds, which included aromatic derivatives with electron-withdrawing and electron-donating groups, as well as pyridine (B92270) and naphthalene (B1677914) derivatives, 3-pyridyl-isothiocyanate demonstrated the highest H2S releasing ability. cohlife.org
Natural isothiocyanates from sources like Moringa oleifera have also been shown to release H2S. nih.gov The H2S releasing capacity varies among different tissues of the plant, with seeds showing the highest capacity. nih.gov
Comparative SAR Studies of Different Isothiocyanate Analogues
Comparative SAR studies provide valuable insights into the diverse biological activities of different isothiocyanate analogues. These studies have compared natural versus synthetic ITCs, aliphatic versus aromatic ITCs, and mono- versus diisothiocyanates.
For instance, synthetic analogues of sulforaphane have been developed to explore the structure-activity relationships for the induction of phase 2 detoxication enzymes. johnshopkins.edu These studies have shown that bifunctional derivatives where the isothiocyanate group is separated from a methylsulfonyl or acetyl group by three or four carbon atoms are among the most potent inducers. johnshopkins.edu
Comparisons between aliphatic and benzylic diisothiocyanates have revealed that they are more cytotoxic to certain cancer cell lines than natural ITCs like benzyl isothiocyanate and phenyl isothiocyanate. researchgate.net In contrast, aromatic diisothiocyanates were found to be less active. researchgate.net Furthermore, aliphatic diisothiocyanates and their conjugates are significantly more active than their mono-isothiocyanate counterparts. researchgate.net
The nature of the atom in the isothiocyanate-like group also influences activity. Isosteric selenium analogs of phenylalkyl isothiocyanates, known as isoselenocyanates (ISCs), have been synthesized and compared to their sulfur counterparts. nih.gov Generally, the IC50 values for ISC compounds were lower than for the corresponding ITC analogs, indicating greater potency in inhibiting cancer cell growth. nih.gov For both ITCs and ISCs, an increase in the alkyl chain length generally led to increased efficacy. nih.gov
Metabolic Fate and Biotransformation in Preclinical Biological Systems
Mercapturic Acid Pathway Investigations in Mammalian Models
The mercapturic acid pathway is a major route for the biotransformation of a wide range of electrophilic compounds, including isothiocyanates. nih.gov In mammalian systems, this pathway is the principal mechanism for the detoxification and elimination of ITCs. researchgate.net Once absorbed, ITCs are rapidly conjugated and processed through a series of enzymatic reactions. oregonstate.edu The end-products of this pathway, mercapturic acids (N-acetyl-L-cysteine S-conjugates), are water-soluble and can be efficiently eliminated from the body. nih.gov
Investigations in rat and human subjects have consistently identified mercapturic acid derivatives as the major urinary metabolites following the consumption of glucosinolates, the precursors to isothiocyanates. researchgate.net Studies involving various ITCs, such as phenethyl isothiocyanate (PEITC), demonstrate that they are processed via this pathway, ultimately being converted to N-acetylcysteine (NAC) conjugates for excretion. oup.com This metabolic cascade ensures that the reactive isothiocyanate group is neutralized, facilitating its removal from the body. oregonstate.edu
Table 1: Key Enzymes in the Mercapturic Acid Pathway for Isothiocyanate Metabolism
| Enzyme Class | Function | Reference |
|---|---|---|
| Glutathione (B108866) S-Transferases (GSTs) | Catalyze the initial conjugation of isothiocyanates with glutathione. | oregonstate.edu |
| γ-Glutamyltransferases | Remove the glutamate (B1630785) residue from the glutathione conjugate. | nih.gov |
| Dipeptidases | Cleave the glycine (B1666218) residue from the cysteinyl-glycine conjugate. | nih.gov |
Glutathione Conjugation Mechanisms and Metabolite Formation
The initial and rate-limiting step in the mercapturic acid pathway for isothiocyanates is their conjugation with the endogenous antioxidant glutathione (GSH). oregonstate.edu This reaction is catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). johnshopkins.eduscilit.com The thiol group of GSH attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) to form a dithiocarbamate (B8719985) conjugate. scilit.com
Different isoforms of GSTs exhibit varying efficiencies in catalyzing this conjugation. Studies have shown that for several common dietary isothiocyanates, human GSTP1-1 and GSTM1-1 are the most efficient catalysts, while GSTA1-1 is less efficient. nih.gov This enzymatic conjugation is a critical detoxification step, as it converts the reactive ITC into a more stable and water-soluble metabolite. oregonstate.edu
Following the initial conjugation, the glutathione conjugate is sequentially metabolized. The glutamate and glycine residues are cleaved off, and the remaining cysteine conjugate is acetylated to form the final N-acetylcysteine (NAC) conjugate, also known as mercapturic acid. oregonstate.eduoup.com In studies with the isothiocyanate sulforaphane (B1684495) in rats, the GSH and NAC conjugates of both the parent compound and its metabolite, erucin (B1671059), were identified in bile and urine. nih.gov
Role of Gastrointestinal Microbiota in Biotransformation of Glucosinolates to Isothiocyanates
Isothiocyanates are not typically consumed directly in the diet; instead, they are derived from precursor compounds called glucosinolates, which are abundant in cruciferous vegetables. frontiersin.orgcabidigitallibrary.org The conversion of glucosinolates to isothiocyanates is catalyzed by the enzyme myrosinase. cabidigitallibrary.org In intact plant cells, glucosinolates and myrosinase are stored in separate compartments. When the plant tissue is damaged, such as by chewing, myrosinase is released and hydrolyzes the glucosinolates into isothiocyanates. cabidigitallibrary.orgnih.gov
However, myrosinase is often inactivated by heat during cooking. nih.govd-nb.info In the absence of active plant myrosinase, the biotransformation of glucosinolates to bioactive isothiocyanates relies heavily on the myrosinase-like activity of the human gut microbiota. frontiersin.orgcabidigitallibrary.orgnih.gov A substantial body of evidence indicates that various bacterial species residing in the gastrointestinal tract can metabolize dietary glucosinolates, thereby playing a crucial role in the formation and subsequent absorption of isothiocyanates. nih.govmdpi.com Without this conversion by gut microbes, glucosinolates are considered biologically inert. frontiersin.org Studies have identified specific bacterial strains, such as Enterococcus cloacae and Citrobacter spp., as possessing myrosinase activity. mdpi.com
Excretion Pathways of Isothiocyanate Metabolites
The final step in the metabolic fate of isothiocyanates is the excretion of their biotransformation products. The primary route of elimination for ITC metabolites is via the urine. oregonstate.edunih.gov As a result of the mercapturic acid pathway, the predominant metabolites found in urine are the N-acetylcysteine (NAC) conjugates. oregonstate.eduoup.comnih.gov
Studies tracking the excretion of various isothiocyanates confirm this pathway. For example, after consumption of broccoli sprouts, which are rich in the glucosinolate precursor to sulforaphane, the major metabolites detected in human urine are sulforaphane-NAC, followed by sulforaphane-cysteine and other conjugates. nih.gov In preclinical rat models administered sulforaphane, approximately 60% of the dose was eliminated in the urine as the NAC conjugate of sulforaphane and 12% as the NAC conjugate of its metabolite erucin within 24 hours. nih.gov These findings underscore the efficiency of the mercapturic acid pathway in converting isothiocyanates into excretable forms. researchgate.netoregonstate.edu
Table 2: Major Isothiocyanate Metabolites Identified in Preclinical Models
| Isothiocyanate | Metabolite Identified | Biological Matrix | Reference |
|---|---|---|---|
| Sulforaphane (SFN) | SFN-Glutathione | Bile | nih.gov |
| Sulforaphane (SFN) | SFN-N-acetylcysteine | Urine, Bile | nih.gov |
| Erucin (ERN) | ERN-Glutathione | Bile | nih.gov |
| Erucin (ERN) | ERN-N-acetylcysteine | Urine, Bile | nih.gov |
Advanced Research Paradigms and Experimental Techniques
Computational Chemistry Approaches for Mechanistic Insights (e.g., Molecular Docking, In Silico Predictions)
Computational chemistry offers powerful tools for predicting the interactions between a ligand, such as an isothiocyanate, and its biological targets. These in silico methods provide mechanistic insights at the molecular level, guiding further experimental work.
Molecular Docking and Simulations: Molecular docking studies are employed to predict the binding orientation of a compound within the active site of a target protein. For instance, in studies of novel isothiocyanate derivatives, docking analyses have been used to investigate their interaction with enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.gov Such studies reveal crucial interactions, such as hydrogen bonding with specific amino acid residues (e.g., Met522 in COX-2), and can predict the binding affinity, often expressed as a docking score in kcal/mol. nih.gov
Following docking, molecular dynamics (MD) simulations can be run to analyze the stability of the ligand-protein complex over time. nih.gov These simulations provide a deeper understanding of the dynamic interactions and can highlight key amino acids essential for binding, such as Tyr385, Trp387, and Phe518 in the case of certain ITC-COX-2 interactions. nih.gov
In Silico Predictions for Drug-Likeness: Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. nih.gov Software like QikProp can evaluate physicochemical attributes to assess a molecule's "drug-likeness" based on criteria such as Lipinski's rule of five, which helps predict oral bioavailability. nih.gov These predictions are vital in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles. nih.gov
Table 1: Example of In Silico Docking Scores for Isothiocyanate Derivatives Against COX Enzymes
| Compound | Target Enzyme | Docking Score (kcal/mol) |
|---|---|---|
| I1c (4-fluorophenyl ester derivative) | COX-2 | -8.327 |
| I1a (phenyl ester derivative) | COX-2 | -8.167 |
| I1e (isovaleryl derivative) | COX-1 | Low Score |
| I1e (isovaleryl derivative) | COX-2 | Low Score |
Note: Data is illustrative of the types of results generated in computational studies of isothiocyanates, adapted from research on novel ITC derivatives. nih.gov
Biochemical Assay Development and Validation for Target Interaction
Biochemical assays are essential for validating the predictions made by computational models and for quantifying the interaction of a compound with its biological target. These assays are designed to measure a specific biological activity, most commonly the inhibition or activation of an enzyme.
The development process involves creating a reliable and reproducible method to measure the activity of the target protein in a controlled environment. For isothiocyanates, which are known to interact with a variety of proteins, assays might be developed to screen for inhibition of key enzymes involved in inflammation or cancer. nih.govnih.gov For example, assays measuring the inhibition of COX enzymes are used to screen for anti-inflammatory activity. nih.gov Similarly, the inhibitory effects of isothiocyanates like benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) on glutathione (B108866) reductase (GR), an important antioxidant enzyme, have been characterized through biochemical assays. researchgate.net
Another area of investigation for ITCs is their ability to release hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with various physiological roles. nih.gov Specific assays are developed to measure the H₂S-releasing capacity of different ITC derivatives, which is considered a beneficial property for potential drug candidates. nih.gov The validation of these assays ensures that the results are accurate and specific to the interaction being studied.
Utilization of In Vitro Cell Culture Systems for Biological Activity Assessment
In vitro cell culture systems are indispensable tools for assessing the biological effects of a compound on living cells in a controlled laboratory setting. A wide range of cell lines, including those derived from human cancers and healthy tissues, are used to evaluate the bioactivity of isothiocyanates.
Cancer Cell Lines: Studies on various ITCs frequently utilize panels of cancer cell lines to investigate their anti-cancer properties. For example, human gastric cancer cell lines (e.g., MKN45, AGS) have been used to demonstrate that ITCs can inhibit cell proliferation in a time- and concentration-dependent manner. nih.gov Similarly, melanoma cell lines (e.g., A375, VMM1) have been used to compare the cytotoxic effects of different ITCs. mdpi.com Key endpoints measured in these studies include:
Cytotoxicity: Assessed using methods like the MTT assay, which measures metabolic activity as an indicator of cell viability. nih.gov
Cell Cycle Analysis: Flow cytometry is used to determine if the compound causes cell cycle arrest at specific phases (e.g., G2/M phase), which can halt cancer cell division. nih.govmdpi.com
Apoptosis Induction: Assays are performed to detect programmed cell death, a desirable outcome for an anti-cancer agent. mdpi.com
Non-Cancerous Cell Lines: To understand the effects on normal physiological processes and potential side effects, non-cancerous cells are also used. For instance, primary cultures of rat astrocytes have been employed to study the neuroprotective and anti-inflammatory potential of ITCs like sulforaphane (B1684495) and PEITC. nih.gov In these models, researchers can measure the compound's ability to counteract the production of reactive oxygen species (ROS) and inhibit inflammatory mediators. nih.gov
Application of In Vivo Animal Models for Efficacy and Mechanistic Studies
Following promising in vitro results, in vivo animal models are used to evaluate a compound's efficacy, understand its behavior in a whole organism, and further elucidate its mechanism of action. Rodent models, particularly mice, are commonly used in isothiocyanate research.
Chemically-Induced Cancer Models: One approach involves inducing cancer in animals using a chemical carcinogen. For example, the efficacy of PEITC as a chemopreventive agent has been studied in a mouse model where gastric cancer was induced by N-methyl-N-nitrosourea (MNU). nih.gov In such studies, the ITC can be administered before, during, or after the carcinogen to determine its ability to prevent tumor initiation or progression. nih.gov
Xenograft Models: Another widely used model is the tumor xenograft, where human cancer cells are implanted into immunocompromised mice. mdpi.comnih.gov This allows for the study of a compound's effect on human tumors in a living system. The combination of allyl isothiocyanate (AITC) and the chemotherapy drug cisplatin (B142131), for instance, has been shown to synergistically suppress human tumor growth in a xenograft animal model. nih.gov Key parameters measured in these in vivo studies include tumor size, tumor weight, and any signs of toxicity in the animal, such as body weight loss. nih.govnih.gov These models provide crucial data on a compound's therapeutic potential before it can be considered for human trials. mdpi.com
Table 2: Example of In Vivo Efficacy Data for Isothiocyanate Treatment in a Xenograft Model
| Treatment Group | Maximum Tumor Growth Inhibition (MTRI) | Tumor Doubling Time (TDT) |
|---|---|---|
| AITC Alone | 46.6% ± 18.3% | 9.3 ± 1.1 days |
| Cisplatin Alone | 30.2% ± 10.1% | 9.7 ± 1.2 days |
| AITC + Cisplatin Combination | 94.3% ± 4.8% | > 24 days |
Note: This table represents sample data from a study on the synergistic effects of AITC and cisplatin in an animal model, illustrating the type of outcomes measured. nih.gov
Research into Nano-Delivery Systems for Isothiocyanates
A significant challenge in the clinical application of many isothiocyanates is their low aqueous solubility, potential instability, and limited bioavailability. nih.gov Nanotechnology offers promising solutions to overcome these hurdles. nih.govuea.ac.uk Research in this area focuses on encapsulating ITCs into various nano-sized carriers to enhance their delivery and efficacy.
Types of Nano-Delivery Systems:
Nanoliposomes: These are vesicles composed of lipid bilayers that can encapsulate hydrophobic compounds like ITCs, improving their stability and delivery to tumor tissues. uea.ac.uk
Nanoparticles (NPs): Polymeric nanoparticles can be engineered to provide sustained release of the encapsulated drug. nih.gov Co-delivery systems, where an ITC like BITC is combined with another drug like Sorafenib in a single nanoparticle, are being explored to achieve synergistic effects against aggressive cancers. nih.gov
Mesoporous Silica Nanoparticles (MSNs): These particles have a porous structure that can be loaded with drugs. Their surface can be functionalized to control the drug's release profile. researchgate.net
Graphene Oxide: This nanomaterial has a large surface area that can be functionalized for drug loading, offering an efficient delivery system. uea.ac.uk
The goal of these nanoformulations is to improve the stability of ITCs in plasma, increase their accumulation at the target site (e.g., a tumor), and allow for a controlled, sustained release, thereby enhancing therapeutic efficacy and minimizing potential side effects. nih.govnih.gov
Biotechnological Tools for Secondary Metabolite Production (e.g., Hairy Root Cultures)
Many isothiocyanates are derived from glucosinolates, which are secondary metabolites found in plants. The extraction of these compounds from natural sources can be inefficient and unsustainable. Biotechnological methods offer an alternative for consistent and scalable production.
Hairy Root Cultures: One of the most promising biotechnological tools is the use of "hairy root" cultures. nih.govfrontiersin.org These cultures are established by infecting plant tissues with the soil bacterium Agrobacterium rhizogenes. frontiersin.orgnih.gov The bacterium transfers a piece of its DNA into the plant genome, inducing the formation of highly branched, fast-growing roots. nih.govfrontiersin.org
Advantages of hairy root cultures for producing secondary metabolites include:
Genetic and Biochemical Stability: They maintain a stable rate of production over long periods. frontiersin.org
Fast Growth: Their rapid growth rate surpasses that of undifferentiated plant cell cultures. nih.gov
Hormone-Free Media: They can be grown in simple culture media without the need for plant growth hormones. frontiersin.org
Scalability: The cultures can be scaled up in bioreactors for large-scale production of valuable phytochemicals. nih.govresearchgate.net
This technology provides a reliable and controllable platform for the production of plant-derived compounds, representing a key strategy for obtaining a steady supply of specific isothiocyanates for research and potential therapeutic use. nih.govfrontiersin.org
Future Research Trajectories and Unexplored Avenues for Tetradecyl Isothiocyanate Research
Elucidation of Novel Molecular Mechanisms and Target Identification
Future research should prioritize the elucidation of the specific molecular mechanisms through which tetradecyl isothiocyanate exerts its biological effects. Isothiocyanates are known to modulate a variety of cellular processes, including the induction of apoptosis, cell cycle arrest, and the regulation of enzymes involved in detoxification. mdpi.commdpi.com The anticancer properties of ITCs are attributed to their ability to target multiple pathways such as modulating phase I and II enzymes, inhibiting cell growth, preventing metastasis, and regulating epigenetic machinery. mdpi.com
Key areas for investigation for this compound would include:
Apoptosis Induction: Investigating its ability to trigger programmed cell death in pathological cells. Research on other ITCs has shown they can induce apoptosis through both intrinsic and extrinsic pathways. nih.gov For instance, some ITCs can trigger mitochondria-related apoptotic responses and endoplasmic reticulum stress-related apoptosis. mdpi.com
Cell Cycle Regulation: Determining its impact on the cell cycle. Many ITCs are known to cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. mdpi.com
Enzyme Modulation: Identifying specific enzymes that are either induced or inhibited by this compound. This could include phase I and phase II metabolic enzymes, which are critical for detoxifying carcinogens. foodandnutritionjournal.org
Identification and Validation of Pharmacodynamic Biomarkers in Preclinical Research
To facilitate preclinical and potential clinical development, the identification and validation of pharmacodynamic (PD) biomarkers are crucial. fda.govfda.gov PD biomarkers are indicators of a drug's pharmacological effect on its target. fda.govyoutube.com For this compound, research could focus on:
Target Engagement Markers: Developing assays to measure the direct interaction of this compound with its molecular targets in cells and tissues.
Downstream Signaling Molecules: Identifying changes in the levels or activation states of proteins in signaling pathways modulated by the compound.
"Omics" Technologies: Employing proteomics, transcriptomics, and metabolomics to discover novel and sensitive candidate biomarkers that reflect the biological response to this compound. youtube.com
Exploration of Synergistic Interactions with Other Bioactive Compounds in Preclinical Models
A promising avenue of research is the investigation of synergistic interactions between this compound and other bioactive compounds. The combination of different ITCs or ITCs with other natural products or conventional drugs has been shown to enhance therapeutic efficacy. frontiersin.orgnih.gov For example, the combination of allyl isothiocyanate and sulforaphane (B1684495) has demonstrated a synergistic effect in inhibiting the growth of lung cancer cells. nih.gov
Future preclinical studies could explore the combination of this compound with:
Other Isothiocyanates: To determine if a broader spectrum of activity can be achieved.
Chemotherapeutic Agents: To assess its potential to enhance the efficacy of existing cancer therapies and potentially overcome drug resistance. frontiersin.org
Natural Polyphenols: Such as epigallocatechin-gallate (EGCG), which has shown synergistic effects with sulforaphane in preclinical models. frontiersin.org
Investigation of Unexplored Bioactivities and Therapeutic Modalities in Disease Models
While much of the focus on ITCs has been on their anticancer properties, they possess a wide range of other biological activities. foodandnutritionjournal.orgmdpi.com Future research should explore the potential of this compound in various disease models beyond oncology. Given that ITCs are known to have anti-inflammatory, neuroprotective, and cardioprotective properties, investigating the efficacy of this compound in models of these conditions is warranted. nih.govfoodandnutritionjournal.org As a long-chain aliphatic isothiocyanate, its unique physicochemical properties may confer distinct activities compared to the more commonly studied short-chain or aromatic ITCs.
Advanced Studies on the Molecular Impact on Biological Processes (e.g., AGE Biogenesis)
Advanced glycation end products (AGEs) are implicated in the pathogenesis of numerous chronic diseases, including diabetes and cardiovascular disease. nih.govmdpi.commdpi.comyoutube.com Isothiocyanates have been shown to possess anti-AGEing potential by mitigating the formation and pathogenic effects of AGEs. nih.gov They can reduce the pool of reactive carbonyls that lead to AGE formation through their antioxidant and anti-inflammatory functions. nih.gov
Further research is needed to understand the specific impact of this compound on AGE biogenesis. This could involve investigating its ability to:
Inhibit the non-enzymatic glycation of proteins.
Scavenge reactive carbonyl species.
Modulate the cellular signaling pathways activated by AGEs, such as the RAGE (Receptor for Advanced Glycation End Products) pathway. nih.govnih.gov
Comprehensive Mechanistic Understanding of Antifungal and Antimicrobial Activities
Isothiocyanates are known for their potent antimicrobial and antifungal activities. foodandnutritionjournal.orgnih.govresearchgate.netdntb.gov.uanih.gov The antimicrobial spectrum of ITCs is broad, and their efficacy can be influenced by their chemical structure. foodandnutritionjournal.org Aromatic ITCs are often reported to be more potent than aliphatic ones. foodandnutritionjournal.orgnih.gov
A comprehensive investigation into the antimicrobial and antifungal mechanisms of this compound is a critical area for future research. Studies should aim to:
Determine the minimum inhibitory concentrations (MICs) against a wide range of pathogenic bacteria and fungi.
Elucidate the mechanisms of action, which for other ITCs include disruption of the cell membrane, deregulation of enzymatic processes, and induction of oxidative stress. mdpi.comresearchgate.net
Explore its potential as a natural preservative in food applications, given that ITCs are generally regarded as safe (GRAS) compounds. foodandnutritionjournal.org
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for tetradecyl isothiocyanate, and what analytical techniques are recommended for verifying its purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between tetradecyl amine and thiophosgene or carbon disulfide under controlled pH and temperature. Purity verification requires techniques like HPLC (for retention time comparison) and FT-IR (to confirm the -N=C=S functional group at ~2050 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities .
Q. How should researchers safely handle this compound given limited toxicological data?
- Methodological Answer : Adopt precautionary measures such as fume hoods , glove boxes , and PPE (nitrile gloves, lab coats, goggles). Monitor acute exposure via symptoms like respiratory irritation (align with isothiocyanate analogs) and implement emergency protocols (e.g., rinsing eyes for 15+ minutes with water). Document all incidents due to insufficient medical guidance in existing safety sheets .
Q. What solvent systems are optimal for stabilizing this compound in experimental workflows?
- Methodological Answer : Use anhydrous, aprotic solvents (e.g., dichloromethane, DMF) stored under inert gas to prevent hydrolysis. Conduct stability assays via UV-Vis spectroscopy (monitoring absorbance at 250–280 nm) to track degradation kinetics under varying humidity and temperature .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound in anticancer studies be resolved?
- Methodological Answer : Perform meta-analysis of existing literature to identify variables (e.g., cell lines, concentration ranges). Validate findings using standardized assays (e.g., annexin V-FITC/PI flow cytometry ) and report EC₅₀ values with 95% confidence intervals. Cross-reference with structural analogs (e.g., phenyl isothiocyanate) to isolate structure-activity relationships .
Q. What experimental designs are effective for probing the reaction mechanisms of this compound with biological thiols?
- Methodological Answer : Use stopped-flow kinetics paired with NMR to track intermediate formation. Isotopic labeling (e.g., ¹³C-SCN) can elucidate nucleophilic attack pathways. Computational modeling (DFT) predicts thermodynamic favorability, while HPLC-MS identifies adducts .
Q. How can researchers assess the environmental impact of this compound in lab waste?
- Methodological Answer : Employ biotoxicity assays (e.g., Daphnia magna LC₅₀ tests) and analyze degradation products via GC-MS. Follow disposal guidelines for thiocyanates, including incineration with scrubbers to neutralize HCN emissions. Document compliance with regional regulations .
Data Analysis & Reproducibility
Q. What statistical approaches mitigate variability in dose-response studies involving this compound?
- Methodological Answer : Use response surface methodology (RSM) to optimize concentration-time matrices. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Validate reproducibility via inter-laboratory studies and open-access data sharing .
Q. How can computational models enhance the prediction of this compound’s physicochemical properties?
- Methodological Answer : Apply QSAR models trained on alkyl isothiocyanate datasets to estimate logP, solubility, and reactivity. Validate predictions with experimental data (e.g., shake-flask method for logP) and refine models using Bayesian optimization .
Safety & Regulatory Gaps
Q. What strategies address the absence of regulatory data for this compound in academic research?
- Methodological Answer : Cross-reference hazard classifications from structurally similar compounds (e.g., methyl isothiocyanate). Propose tiered testing frameworks (acute → chronic toxicity) using OECD guidelines and publish datasets to fill regulatory gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
